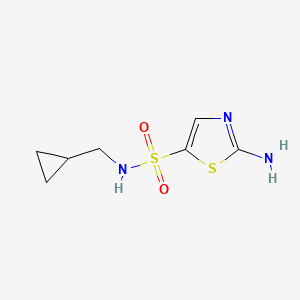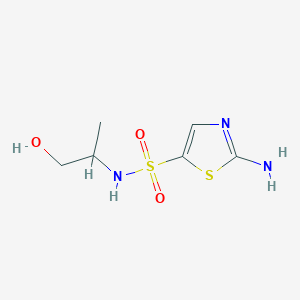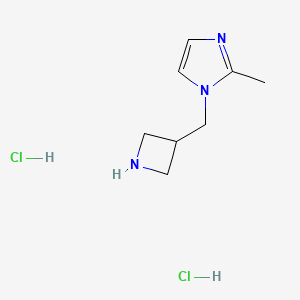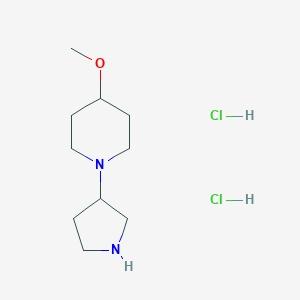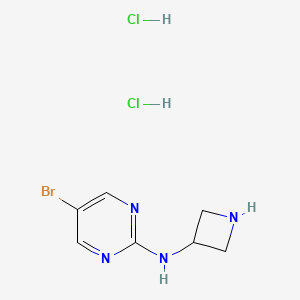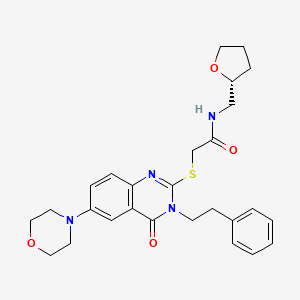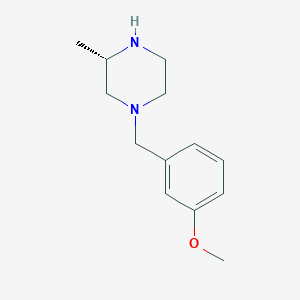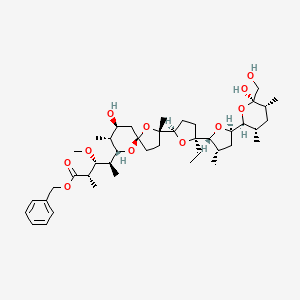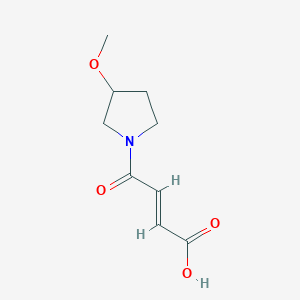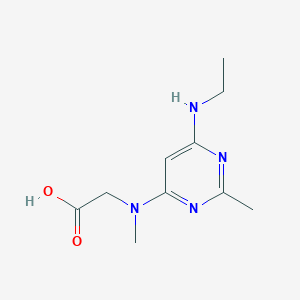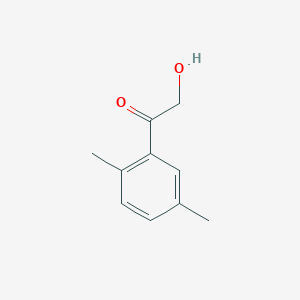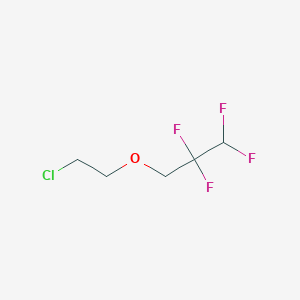
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Applications De Recherche Scientifique
Electrochemical Performance Improvement
A study by Luo et al. (2016) introduced a novel electrolyte for LiNi 0.5 Mn 1.5 O 4 /Li cells, utilizing a fluorinated solvent based on 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane. This solvent improved the electrochemical stability and performance of the cathode, showing higher oxidation potential and forming a uniform SEI layer that enhanced charge-discharge efficiency, as validated through various electrochemical tests and analyses (Luo et al., 2016).
Vapor Pressure Measurements for Refrigerants
Yang et al. (2014) focused on measuring the vapor pressure of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) among other refrigerants, providing critical data for their application in refrigeration and air conditioning systems. This study aimed to accurately correlate the vapor pressures with temperature, contributing to the understanding of these substances' thermophysical properties (Yang et al., 2014).
Safe Electrolytes for Lithium-ion Batteries
Research by Liu et al. (2016) introduced ternary mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as part of safe electrolytes for lithium-ion batteries. These mixtures were shown to improve safety and wettability to separators and electrodes compared to conventional electrolytes, indicating potential for practical application in enhancing the performance of lithium-ion batteries (Liu et al., 2016).
Environmental Fate of Refrigerants
A study on the environmental fate of 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is introduced as a replacement for traditional refrigerants due to its lower global warming potential, assessed its degradation under various conditions. This research contributes to understanding the environmental impacts and persistence of such next-generation refrigerants (Im et al., 2014).
Catalysts for Fluorination Reactions
Research on catalytic fluorination has explored the use of fluorinated compounds as intermediates in producing environmentally friendly refrigerants. Studies have examined the selective fluorination of chloropropenes to achieve desired refrigerants with low environmental impact, demonstrating the critical role of catalysts in facilitating these reactions efficiently (Mao et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis.
For a comprehensive analysis, you would need to consult multiple sources such as textbooks, research articles, and reputable online databases. Always ensure that your sources are reliable and up-to-date. If you’re doing this as part of a research project, remember to cite your sources correctly.
Propriétés
IUPAC Name |
3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBXLXMUOYCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



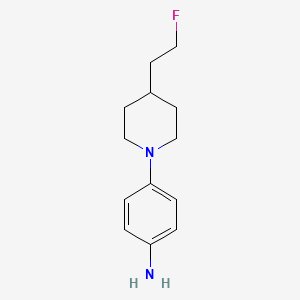
![N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B1489504.png)
